Cas no 822-38-8 (1,3-Dithiolane-2-thione)
1,3-Dithiolane-2-thione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dithiolane-2-thione
- Ethylene Trithiocarbonate
- 4,5-Dihydro-1,3-Dithiole-2-thione
- Cyclic ethylene trithiocarbonate
- NSC 6746
- Trithiocarbonic acid, cyclic ethylene ester
- CARBONIC ACID, TRITHIO-, CYCLIC ETHYLENE ESTER
- ETHYLENETRITHIOCARBONATE
- Cylic ethylene trithiocarbonate
- NSC6746
- XCWPBWWTGHQKDR-UHFFFAOYSA-N
- 1,3-Dithiolan-2-thione
- KSC449A8R
- Ethylene trithiocarbonate, 97%
- XCWPBWWTGHQKDR-UHFFFAOYSA-
- Carbonic acid, trithio-, cyclic ethylene ester (6CI, 7CI, 8CI)
- Ethylene glycol, cyclic trithiocarbonate (8CI)
- SCHEMBL186709
- MFCD00005493
- BRN 0106330
- AKOS015856657
- UNII-QE427K8FTH
- E0323
- CS-0317149
- D90483
- 5-19-04-00014 (Beilstein Handbook Reference)
- AS-58463
- NSC-6746
- QE427K8FTH
- EINECS 212-498-9
- DB-056590
- NS00038177
- DTXCID9048279
- DTXSID9061172
- 1,3-Dithiacyclopentane-2-thione
- 822-38-8
-
- MDL: MFCD00005493
- Inchi: 1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
- InChI Key: XCWPBWWTGHQKDR-UHFFFAOYSA-N
- SMILES: S=C1SCCS1
- BRN: 0106330
Computed Properties
- Exact Mass: 135.94800
- Monoisotopic Mass: 135.947512
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 60.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 82.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 34-36 °C (lit.)
- Boiling Point: 307 °C(lit.)
- Flash Point: Fahrenheit: 325.4 ° f < br / > Celsius: 163 ° C < br / >
- Refractive Index: 1.7320 (estimate)
- Solubility: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 82.69000
- LogP: 1.75130
- Solubility: Not determined
1,3-Dithiolane-2-thione Security Information
- Hazardous Material transportation number:UN 3339 9
- WGK Germany:3
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:9-13-23
- RTECS:FG2720000
- Storage Condition:2-8°C
1,3-Dithiolane-2-thione Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Dithiolane-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E27750-5G |
1,3-Dithiolane-2-thione |
822-38-8 | 97% | 5G |
¥436.42 | 2021-12-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E27750-25G |
1,3-Dithiolane-2-thione |
822-38-8 | 97% | 25G |
¥1269.96 | 2022-02-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD129729-5g |
Ethylenetrithiocarbonate |
822-38-8 | 98% | 5g |
¥217.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD129729-25g |
Ethylenetrithiocarbonate |
822-38-8 | 98% | 25g |
¥748.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD129729-100g |
Ethylenetrithiocarbonate |
822-38-8 | 98% | 100g |
¥2663.0 | 2024-04-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E62550-5g |
ETHYLENE TRITHIOCARBONATE |
822-38-8 | 97% | 5g |
¥178.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E62550-25g |
ETHYLENE TRITHIOCARBONATE |
822-38-8 | 97% | 25g |
¥848.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E62550-1g |
ETHYLENE TRITHIOCARBONATE |
822-38-8 | 97% | 1g |
¥58.0 | 2021-12-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003639-25g |
1,3-Dithiolane-2-thione |
822-38-8 | 97% | 25g |
¥902 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003639-5g |
1,3-Dithiolane-2-thione |
822-38-8 | 97% | 5g |
¥300 | 2024-05-21 |
1,3-Dithiolane-2-thione Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Water ; 60 min, 50 °C
Production Method 4
Production Method 5
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Production Method 7
1.2 Reagents: 1-Chloropropane Solvents: Benzene
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
2.1 Solvents: Benzene ; 2 h, 80 °C
Production Method 13
Production Method 14
Production Method 15
1.2 3.5 h, rt
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Production Method 21
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Production Method 27
Production Method 28
1.2 Solvents: Benzene
1,3-Dithiolane-2-thione Raw materials
- Sodium Trithiocarbonate
- 1,2-Dibromoethane
- 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis-
- ethane-1,2-dithiol
- 1,3,2-Dithiastannolane, 2,2-dibutyl-
- Sodium Ethylxanthate (~90%)
- Ethylene Oxide
- 1,2-Diiodoethane
- 1,3-Dithiolane
- Thiirane
1,3-Dithiolane-2-thione Preparation Products
1,3-Dithiolane-2-thione Suppliers
1,3-Dithiolane-2-thione Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1,3-Dithiolane-2-thione
Comprehensive Overview of 1,3-Dithiolane-2-thione (CAS No. 822-38-8): Properties, Applications, and Research Insights
1,3-Dithiolane-2-thione (CAS No. 822-38-8) is a sulfur-containing heterocyclic compound with significant relevance in organic synthesis and material science. Its unique molecular structure, featuring a five-membered ring with two sulfur atoms and a thiocarbonyl group, makes it a versatile intermediate for various chemical transformations. Researchers and industries value this compound for its ability to act as a ligand, catalyst, or building block in the synthesis of complex molecules. The growing interest in sulfur-rich compounds and their applications in green chemistry has further elevated the importance of 1,3-Dithiolane-2-thione.
The compound's CAS number 822-38-8 is frequently searched in scientific databases, reflecting its widespread use in academic and industrial research. Recent studies highlight its role in developing advanced materials, such as conductive polymers and corrosion inhibitors. Additionally, its potential in pharmaceutical intermediates has garnered attention, particularly in the design of bioactive molecules. As sustainability becomes a global priority, the demand for eco-friendly synthetic routes has led to renewed interest in 1,3-Dithiolane-2-thione as a green chemistry reagent.
One of the most searched questions about 1,3-Dithiolane-2-thione revolves around its synthesis methods. The compound is typically prepared via the reaction of carbon disulfide with 1,2-ethanedithiol under controlled conditions. Researchers are also exploring microwave-assisted synthesis to improve yield and reduce reaction time. Another hot topic is its application in coordination chemistry, where it forms stable complexes with transition metals, enabling catalytic applications in organic transformations.
In the context of material science, 1,3-Dithiolane-2-thione (CAS No. 822-38-8) is investigated for its role in modifying surface properties of metals and polymers. Its ability to form self-assembled monolayers (SAMs) makes it valuable for nanotechnology applications. Furthermore, its derivatives are explored for energy storage systems, such as lithium-sulfur batteries, due to their high sulfur content and redox activity. These applications align with the current focus on renewable energy and sustainable technologies.
From a safety and handling perspective, 1,3-Dithiolane-2-thione requires standard laboratory precautions, including proper ventilation and personal protective equipment. While not classified as hazardous under most regulations, its sulfur content necessitates careful storage to avoid moisture absorption. Researchers often inquire about its stability and solubility, which are critical for experimental reproducibility. The compound is soluble in common organic solvents like dichloromethane and acetone, facilitating its use in diverse reactions.
The future of 1,3-Dithiolane-2-thione research lies in expanding its applications in catalysis and functional materials. With the rise of computational chemistry, scientists are leveraging molecular modeling to predict its reactivity and optimize synthetic pathways. As the scientific community continues to explore sustainable chemistry, this compound is poised to play a pivotal role in innovative solutions for global challenges.
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